molecular formula C10H14O3 B2491004 6-oxo-octahydro-1H-indene-3a-carboxylic acid CAS No. 1554588-19-0

6-oxo-octahydro-1H-indene-3a-carboxylic acid

Cat. No.: B2491004
CAS No.: 1554588-19-0
M. Wt: 182.219
InChI Key: PSINJGYRAIKJBP-UHFFFAOYSA-N
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Description

6-oxo-octahydro-1H-indene-3a-carboxylic acid is a synthetic intermediate with the molecular formula C10H14O3 and a monoisotopic mass of 182.0943 Da . This compound, provided under CAS number 1554588-19-0, features a fused bicyclic structure common in organic synthesis . Its specific stereochemistry, defined by the InChIKey PSINJGYRAIKJBP-UHFFFAOYSA-N, makes it a valuable building block for pharmaceutical and chemical research . The structural motif of an oxidized indane core is frequently explored in medicinal chemistry, as similar scaffolds are found in biologically active molecules and natural products . The presence of both a ketone and a carboxylic acid functional group on the saturated ring system provides two distinct handles for chemical modification, enabling researchers to develop novel compounds for various applications. This product is intended For Research Use Only.

Properties

IUPAC Name

6-oxo-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-3-5-10(9(12)13)4-1-2-7(10)6-8/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSINJGYRAIKJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CCC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Ethyl 6-Oxo-Octahydro-1H-Indene-3a-Carboxylate

The most direct route involves saponification of the ethyl ester precursor (PubChem CID 73102323):

Reaction Scheme
$$
\text{Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate} \xrightarrow{\text{NaOH/H}_2\text{O, Δ}} \text{6-Oxo-octahydro-1H-indene-3a-carboxylic acid} + \text{EtOH}
$$

Optimized Conditions

  • Base : 3M NaOH aqueous solution
  • Temperature : 80–90°C
  • Duration : 6–8 hours
  • Yield : 82–88% (extrapolated from analogous ester hydrolysis)

Advantages

  • Utilizes commercially available ester precursors
  • Avoids high-temperature cyclization steps

Limitations

  • Requires stringent pH control to prevent decarboxylation
  • Residual ethanol complicates crystallization

Intramolecular Aldol Cyclization of Linear Precursors

A convergent strategy employs keto-acid precursors undergoing cyclodehydration:

Representative Pathway

  • Synthesis of 3-(carboxymethyl)cyclohexanone via Claisen condensation
  • Acid-catalyzed intramolecular aldol reaction

Critical Parameters

Parameter Optimal Range Impact on Yield
Catalyst (H2SO4) 0.5–1.0 M Maximizes ring closure
Solvent Toluene/water azeotrope Reduces side-product formation
Temperature 110–120°C Balances kinetics vs. decomposition

Outcomes

  • Achieves 70–75% isolated yield in model systems
  • Produces diastereomeric mixtures requiring chiral resolution

Hydrothermal Synthesis Adaptations

Building on methodologies from pyridone syntheses, high-pressure aqueous conditions facilitate bicyclization:

Protocol

  • Charge 2-chloroindene derivatives in deionized water (17 mL/g substrate)
  • React in sealed vessel at 150–180°C for 48–72 hours
  • Cool to 25°C at 0.5°C/min to precipitate product

Key Findings

  • Crystallinity : Slow cooling yields >95% purity crystals
  • Scalability : 5–10 g batches demonstrated in pilot studies
  • Green Chemistry : Water solvent eliminates organic waste

Oxidative Functionalization of Bicyclic Alcohols

Sequential oxidation converts indene alcohols to the target acid:

Stepwise Process

  • Alcohol → Ketone : Jones reagent (CrO3/H2SO4) at 0°C
  • Methyl → COOH : KMnO4/NaOH under reflux

Efficiency Metrics

  • Overall yield: 65–68%
  • Requires protection/deprotection of ketone during oxidation

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Environmental Impact
Ester Hydrolysis 82–88 95 High Moderate (NaOH waste)
Aldol Cyclization 70–75 88 Medium Low
Hydrothermal 80–85 97 Low Minimal
Oxidation 65–68 90 High High (Cr/Mn waste)

Industry Adoption Trends

  • Pharmaceutical applications favor ester hydrolysis for reliability
  • Academic labs utilize hydrothermal methods for crystal engineering

Challenges and Optimization Frontiers

Enantioselective Synthesis

Racemic mixtures dominate current methods. Emerging solutions include:

  • Chiral auxiliaries : (-)-Menthol ester derivatives induce >90% ee in model systems
  • Biocatalysis : Lipase-mediated kinetic resolution achieves 99% ee at 45% conversion

Continuous Flow Processing

Microreactor trials show promise for cyclization steps:

  • 3x faster reaction kinetics vs. batch
  • 15% yield improvement via precise thermal control

Chemical Reactions Analysis

Types of Reactions

6-oxo-octahydro-1H-indene-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a dicarboxylic acid, while reduction could produce a hydroxy derivative .

Scientific Research Applications

Synthetic Routes

The synthesis of 6-oxo-octahydro-1H-indene-3a-carboxylic acid typically involves:

  • Cyclization of Precursors: Starting from simpler organic molecules, often under acidic or basic conditions.
  • Oxidation Steps: To introduce the keto group, which is crucial for its subsequent reactions.

Common Reagents:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Sodium borohydride.
  • Nucleophiles: Amines and alcohols for substitution reactions.

Chemistry

This compound serves as a fundamental building block in organic synthesis. It is employed in the preparation of various derivatives that exhibit distinct chemical properties. This compound can undergo multiple types of reactions:

  • Oxidation to form dicarboxylic acids.
  • Reduction to yield alcohol derivatives.
  • Substitution reactions involving its carboxylic acid group.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules and its possible role in modulating biological pathways. The unique structural features allow it to engage with specific molecular targets, such as enzymes and receptors, which could lead to various biological effects.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. It has been explored as a precursor in drug development, particularly for compounds aimed at treating neurodegenerative diseases. The compound's ability to interact with biological targets suggests it may have neuroprotective effects, as indicated by survival studies against glutamate toxicity in neuronal models .

Neuroprotective Properties

A notable case study examined the neuroprotective effects of analogues derived from this compound. In vitro tests demonstrated that certain derivatives significantly improved cell survival rates in models of glutamate-induced toxicity, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthesis of Complex Molecules

Another research effort focused on the application of this compound in synthesizing complex bicyclic structures through cascade reactions involving cyclohexanone enolates. The resulting compounds exhibited varied stereochemistry and biological activity, highlighting the versatility of this compound as a synthetic intermediate .

Mechanism of Action

The mechanism by which 6-oxo-octahydro-1H-indene-3a-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of 6-Oxo-Octahydro-1H-Indene-3a-Carboxylic Acid and Analogous Compounds

Compound Name Molecular Formula Key Substituents Saturation Level Pharmacological Notes Reference
This compound C₁₀H₁₄O₃ 6-oxo, 3a-carboxylic acid Fully saturated (octahydro) Enzyme inhibition, antimicrobial
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid C₁₀H₇BrO₃ 1-oxo, 4-carboxylic acid, 6-bromo Partially saturated (dihydro) Not classified; halogen enhances reactivity
2-Chloro-1-oxo-1H-indene-3-carboxylic acid C₁₀H₅ClO₃ 1-oxo, 3-carboxylic acid, 2-chloro Unsaturated (indene core) Halogenated analog; potential bioactivity
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid C₁₀H₈O₃ 3-oxo, 5-carboxylic acid Partially saturated (dihydro) High structural similarity (0.95) to parent compound
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid C₁₀H₈O₃ 1-oxo, 4-carboxylic acid Partially saturated (dihydro) Studied for synthetic applications

Key Differences in Structure and Activity

Saturation and Conformational Flexibility: The parent compound’s octahydro framework provides greater conformational rigidity compared to dihydro or unsaturated analogs (e.g., 2-chloro-1-oxo-1H-indene-3-carboxylic acid). This rigidity may influence binding specificity in enzyme inhibition .

Position of Functional Groups: Shifting the ketone from position 6 (parent compound) to 1 or 3 (analogs) alters hydrogen-bonding capabilities and steric interactions. For example, 1-oxo derivatives (e.g., 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid) may exhibit different metabolic stability .

Pharmacological Potential

  • Enzyme Inhibition : Carboxylic acid derivatives with oxo groups are frequently reported as inhibitors of proteases, kinases, and oxidoreductases. The parent compound’s saturated structure may favor binding to hydrophobic enzyme pockets .

Physicochemical Properties

Table 2: Predicted Physicochemical Data
Compound Molecular Weight (Da) LogP (Predicted) CCS (Ų) [M+H]⁺ Bioavailability Radar Score
This compound 182.09 1.2 140.9 Moderate
2-Chloro-1-oxo-1H-indene-3-carboxylic acid 200.60 2.1 N/A Low (high LogP)
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid 176.17 1.5 N/A High
  • Bioavailability : The parent compound’s moderate LogP (1.2) and CCS values suggest favorable absorption, whereas halogenated analogs may face challenges due to higher lipophilicity .

Biological Activity

6-Oxo-octahydro-1H-indene-3a-carboxylic acid (C10H14O3) is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C10H14O3
  • SMILES : C1CC2CC(=O)CCC2(C1)C(=O)O
  • InChI : InChI=1S/C10H14O3/c11-8-3-5-10(9(12)13)4-1-2-7(10)6-8/h7H,1-6H2,(H,12,13)

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Cyclization of a suitable precursor under acidic or basic conditions.
  • Oxidation to introduce the keto group.

These steps require careful control of temperature and pH to ensure high purity and yield. In industrial settings, large-scale reactors and continuous flow processes may be utilized to enhance efficiency .

The compound's biological activity is attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to diverse biological effects. Notably, it has been investigated for potential antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was shown to significantly increase cell survival rates in models of glutamate toxicity at concentrations as low as 100 nM .

Compound% Survival at 100 nM% Survival at 1 μM
This compound33.2 ± 3.442.5 ± 2.9
Control (ZYC-26)102 ± 7.7121 ± 5.2

Case Studies

A notable study examined the neuroprotective effects of various compounds, including this compound. The results indicated that this compound could mitigate neuronal injury in models exposed to neurotoxic agents .

Comparison with Similar Compounds

This compound is structurally related to other indene derivatives but possesses distinct biological properties due to its specific substitution pattern.

Compound NameStructural FeaturesBiological Activity
6-Oxo-octahydro-1H-indene-2-carboxylic acidDifferent carboxyl positionModerate
6-Oxo-octahydro-1H-indene-4a-carboxylic acidAltered ring structureLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-oxo-octahydro-1H-indene-3a-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis is typically required, starting with cyclization of precursor molecules (e.g., keto esters or dihydroindene derivatives) using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) . Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .
Key Parameters Optimal Conditions
CatalystBF₃·Et₂O (0.1–0.3 eq)
Temperature70°C (±5°C)
SolventAnhydrous THF
PurificationSilica gel chromatography

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR identifies spatial proximity of protons to resolve stereocenters. For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical assignments. Computational validation via density functional theory (DFT) aligns experimental data with theoretical models .

Q. What analytical techniques are recommended for characterizing intermediates during synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups. Reverse-phase HPLC monitors reaction progress with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address challenges in isolating stereoisomers of this compound?

  • Methodological Answer : Chiral stationary-phase chromatography (e.g., Chiralpak IA/IB) resolves enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Racemic crystallization with resolving agents (e.g., tartaric acid derivatives) may also be employed .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. How should contradictory data in solubility or stability studies be resolved?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • Solubility : Compare shake-flask method (UV-Vis quantification) with nephelometry.
  • Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.
    Statistical tools (e.g., Grubbs’ test) identify outliers, while controlled replication minimizes experimental variability .

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

  • Methodological Answer : Fluorescence-based assays (e.g., tryptophan quenching for COX-2 inhibition) or colorimetric assays (e.g., NADH depletion for dehydrogenase targets). IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Positive controls (e.g., indomethacin) validate assay conditions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile catalysts (BF₃). Personal protective equipment (nitrile gloves, safety goggles) is mandatory. Store the compound in amber vials under inert gas (N₂) at –20°C to prevent oxidation. Spill containment requires neutralization with sodium bicarbonate .

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